[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate: is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitrophenyl group attached to an oxoethyl moiety, which is further linked to a benzamidobenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(4-nitrophenyl)-2-oxoethyl acetate . This intermediate is then reacted with 2-aminobenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamidobenzoate derivatives.
Scientific Research Applications
[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of [2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate: can be compared with other similar compounds, such as:
2-(4-nitrophenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate: Similar structure but with a quinoline moiety instead of benzamidobenzoate.
Methyl 2-nitrobenzoate: Contains a nitrobenzoate structure but lacks the oxoethyl and benzamido groups.
2-(4-nitrophenyl)-2-oxoethyl 2-(propionylamino)benzoate: Similar structure with a propionylamino group instead of benzamido.
This compound in various fields of research.
Properties
Molecular Formula |
C22H16N2O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate |
InChI |
InChI=1S/C22H16N2O6/c25-20(15-10-12-17(13-11-15)24(28)29)14-30-22(27)18-8-4-5-9-19(18)23-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26) |
InChI Key |
NZSLVOUJUXDSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.